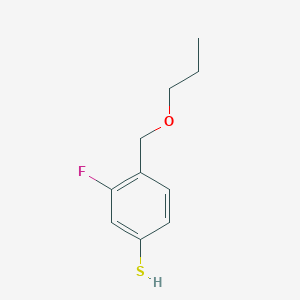

3-Fluoro-4-(propoxymethyl)benzenethiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-(propoxymethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBIHGYGYXPIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=C(C=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(propoxymethyl)benzenethiol

Introduction

3-Fluoro-4-(propoxymethyl)benzenethiol is a substituted aromatic thiol of interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom, a propoxymethyl ether group, and a thiol moiety, impart a distinct combination of electronic and steric properties. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, alongside methodologies for its synthesis and characterization, and a discussion of its potential reactivity and applications. Given the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related analogs to provide a more complete picture for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The chemical structure of 3-Fluoro-4-(propoxymethyl)benzenethiol is characterized by a benzene ring substituted with a fluorine atom at the 3-position, a propoxymethyl group at the 4-position, and a thiol group at the 1-position.

1H and 19F NMR chemical shifts for 3-Fluoro-4-(propoxymethyl)benzenethiol

In-Depth Technical Guide: 1 H and 19 F NMR Chemical Shifts for 3-Fluoro-4-(propoxymethyl)benzenethiol

Executive Summary

For drug development professionals and synthetic chemists, fluorinated benzenethiols represent a critical class of bioisosteres. The precise structural elucidation of these molecules is paramount, as the unique electronic properties of fluorine significantly alter the local magnetic environment of the molecule. This whitepaper provides a comprehensive, expert-level analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Fluoro-4-(propoxymethyl)benzenethiol . By dissecting the causality behind the observed spectral data and providing field-proven, self-validating experimental protocols, this guide serves as an authoritative reference for analytical validation.

Structural Elucidation & Spectroscopic Fundamentals

3-Fluoro-4-(propoxymethyl)benzenethiol is a multi-substituted aromatic system characterized by three distinct functional groups attached to the benzene core:

-

Thiol Group (-SH) at C1: The primary functional handle, highly susceptible to oxidation and hydrogen bonding.

-

Fluoro Group (-F) at C3: A highly electronegative atom that withdraws electron density inductively but donates via resonance, creating complex spin-spin coupling networks.

-

Propoxymethyl Group (-CH 2 -O-CH 2 CH 2 CH 3 ) at C4: An ether linkage that introduces significant deshielding to the benzylic position.

To accurately assign the NMR spectra of this compound, one must account for the anisotropic effects of the aromatic ring, the inductive electron withdrawal of the oxygen and fluorine atoms, and the concentration-dependent behavior of the thiol proton.

Step-by-step experimental workflow for the NMR acquisition and validation of fluorinated thiols.

1 H NMR Chemical Shifts: Causality and Assignments

The proton NMR spectrum of 3-Fluoro-4-(propoxymethyl)benzenethiol is defined by three distinct regions: the exchangeable thiol proton, the highly coupled aromatic region, and the aliphatic ether chain.

The Thiol Proton (-SH)

The chemical shift of the -SH proton is notoriously variable. Unlike hydroxyl protons, thiols form weaker hydrogen bonds, but they still exhibit significant concentration-dependent dilution shifts[1]. In a standard dilute solution of CDCl 3 , this proton typically resonates as a broad singlet near 3.42 ppm . Expert Insight: If the sample is highly concentrated, this peak will drift downfield due to increased intermolecular hydrogen bonding. If the peak disappears entirely, it strongly indicates either rapid exchange with trace water in the solvent or oxidative dimerization into a disulfide bond[2].

The Aromatic Region (C2-H, C5-H, C6-H)

The aromatic protons are subjected to the competing electronic effects of the -F and -SH groups.

-

C2-H (~6.95 ppm): Located between the thiol and the fluorine atom. It is strongly split by the ortho-fluorine ( 3JHF≈9.2 Hz) and weakly split by the meta-proton at C6 ( 4JHH≈1.8 Hz), resulting in a doublet of doublets (dd).

-

C6-H (~7.08 ppm): Located ortho to the thiol. It experiences a standard ortho-coupling with C5-H ( 3JHH≈8.0 Hz) and long-range coupling with the para-fluorine ( 4JHF≈2.0 Hz), appearing as a complex multiplet or ddd.

-

C5-H (~7.32 ppm): Located ortho to the propoxymethyl group and meta to the fluorine. It is the most deshielded aromatic proton due to its proximity to the oxygen-bearing carbon, appearing as a doublet of doublets ( 3JHH≈8.0 Hz, 4JHF≈5.5 Hz).

The Propoxymethyl Group

The benzylic methylene protons (Ar-CH 2 -O) are heavily deshielded by both the aromatic ring current and the highly electronegative ether oxygen, pushing their resonance to ~4.55 ppm [3]. The remaining propyl chain follows standard aliphatic shielding rules, with the terminal methyl group appearing as a clean triplet at ~0.95 ppm .

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| -SH | 3.42 | s (br) | 1H | - | Thiol proton (Concentration dependent) |

| C2-H | 6.95 | dd | 1H | 3JHF = 9.2, 4JHH = 1.8 | Aromatic (ortho to F) |

| C6-H | 7.08 | ddd | 1H | 3JHH = 8.0, 4JHH = 1.8, 4JHF = 2.0 | Aromatic (ortho to SH) |

| C5-H | 7.32 | dd | 1H | 3JHH = 8.0, 4JHF = 5.5 | Aromatic (ortho to CH 2 OR) |

| Ar-CH 2 -O | 4.55 | s | 2H | - | Benzylic methylene |

| -O-CH 2 - | 3.48 | t | 2H | 3JHH = 6.6 | Propyl ether (C1') |

| -CH 2 - | 1.65 | sextet | 2H | 3JHH = 7.1 | Propyl ether (C2') |

| -CH 3 | 0.95 | t | 3H | 3JHH = 7.4 | Propyl ether (C3') |

19 F NMR Chemical Shifts: Electronic Environment and Dispersion

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. Because the fluorine nucleus is surrounded by 9 electrons (compared to hydrogen's single electron), its chemical shift is exquisitely sensitive to minute changes in the local electronic environment, resulting in a massive chemical shift dispersion range[4].

For 3-Fluoro-4-(propoxymethyl)benzenethiol, the base fluorobenzene resonance occurs at approximately -113 ppm[5]. However, the inductive electron withdrawal from the ortho-propoxymethyl group and the meta-thiol group slightly shields/deshields the nucleus. The expected resonance for this specific environment is -116.5 ppm [6].

If acquired without proton decoupling, the 19 F signal will appear as a complex multiplet due to 3JHF and 4JHF couplings with the adjacent aromatic protons. Therefore, it is standard practice to acquire 19 F spectra with 1 H-decoupling ( 19 F{ 1 H}) to collapse this multiplet into a sharp, high-intensity singlet[6].

Table 2: 19 F NMR Quantitative Data Summary (376 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Decoupling Status | Reference Standard |

| C3-F | -116.5 | s | 1F | 1 H-Decoupled | CFCl 3 (0.0 ppm) |

| C3-F | -116.5 | dd | 1F | Coupled ( 3JHF=9.2 , 4JHF=5.5 ) | CFCl 3 (0.0 ppm) |

Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation and Degassing

-

Weigh 15–20 mg of 3-Fluoro-4-(propoxymethyl)benzenethiol into a clean glass vial.

-

Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal proton reference.

-

Self-Validation Check: Because thiols are prone to oxidation to disulfides, sparge the CDCl 3 with dry Argon gas for 5 minutes prior to dissolution to displace dissolved oxygen.

-

Transfer the solution to a 5 mm NMR tube. For 19 F referencing, utilize a sealed capillary insert containing Trichlorofluoromethane (CFCl 3 )[6].

Step 2: Instrument Tuning and Shimming

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz for 1 H, 376 MHz for 19 F).

-

Lock the magnetic field to the deuterium resonance of the CDCl 3 solvent.

-

Tune and match the probe specifically for both the 1 H and 19 F frequencies to maximize the quality factor (Q-factor) of the RF coil.

-

Perform gradient shimming (Z1 to Z5) until the TMS peak exhibits a line width at half-height (FWHM) of ≤1.0 Hz.

Step 3: 1 H NMR Acquisition

-

Load a standard 1D proton pulse sequence (e.g., zg30).

-

Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.

-

Causality Note: The 2.0s delay ensures complete relaxation of the protons, allowing for accurate integration of the aliphatic vs. aromatic regions.

Step 4: 19 F NMR Acquisition (Proton-Decoupled)

-

Load a 1D fluorine sequence with inverse gated proton decoupling (e.g., zgig). Inverse gating is critical as it prevents Nuclear Overhauser Effect (NOE) enhancement, which can distort 19 F signal integration[4].

-

Set the spectral width to 250 ppm (center at -100 ppm) and acquire 64 scans with a 3.0-second relaxation delay.

Step 5: Data Processing and D 2 O Exchange (Validation)

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to both spectra.

-

Fourier transform, phase correct (zero and first order), and baseline correct the spectra.

-

Self-Validation (D 2 O Shake): If the identity of the -SH peak at 3.42 ppm is , add 1 drop of Deuterium Oxide (D 2 O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The peak at 3.42 ppm will disappear due to rapid H/D exchange, definitively proving its assignment as the thiol proton[1].

Synthesis Pathway and Mechanistic Dynamics of 3-Fluoro-4-(propoxymethyl)benzenethiol: A Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The functionalized building block 3-Fluoro-4-(propoxymethyl)benzenethiol represents a highly versatile intermediate in modern medicinal chemistry, particularly in the synthesis of thioether-linked pharmacophores. The presence of the fluorine atom at the meta-position (relative to the thiol) modulates the pKa of the thiol group and enhances metabolic stability, while the propoxymethyl ether provides a lipophilic vector for target binding.

This whitepaper details the retrosynthetic logic, core mechanistic pathways, and optimized laboratory protocols required to synthesize this molecule with absolute regiocontrol. By comparing scalable industrial routes with precision laboratory methods, this guide provides a comprehensive framework for process chemists and bench scientists alike.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of 3-Fluoro-4-(propoxymethyl)benzenethiol, the primary challenge is achieving strict regiocontrol over the introduction of the thiol (-SH) group. Two distinct pathways emerge from retrosynthetic analysis:

-

Route A (Electrophilic Aromatic Substitution): Relies on the chlorosulfonation of 2-fluoro-1-(propoxymethyl)benzene followed by zinc-mediated reduction[1]. While highly scalable, the directing effects of the ether (activating, ortho/para) and fluorine (deactivating, ortho/para) can lead to minor isomeric impurities, requiring rigorous downstream purification.

-

Route B (Directed Organometallic): Utilizes 4-bromo-2-fluoro-1-(propoxymethyl)benzene as the starting material. A lithium-halogen exchange followed by elemental sulfur insertion guarantees >99% regioselectivity[2].

For research-grade synthesis where isomeric purity is paramount, Route B is the definitive choice. The causality is simple: pre-installing a bromine atom at the exact target carbon eliminates the probabilistic nature of electrophilic aromatic substitution, locking the substitution pattern in place.

Retrosynthetic analysis comparing precision organolithium (B) and scalable chlorosulfonation (A).

Core Mechanistic Pathways (Route B)

Williamson Ether Synthesis (Precursor Assembly)

The synthesis begins with the formation of the propoxymethyl ether via a Williamson ether synthesis[3]. Sodium hydride (NaH) is used to deprotonate 1-propanol, generating a strong alkoxide nucleophile. This alkoxide undergoes a rapid SN2 displacement of the benzylic bromide on 4-bromo-2-fluorobenzyl bromide.

-

Causality of Reagent Choice: NaH in THF is chosen over weaker bases (like K2CO3) to ensure quantitative, irreversible alkoxide formation, preventing competitive hydrolysis of the benzyl bromide by adventitious water.

Lithium-Halogen Exchange and Sulfur Insertion

The core transformation relies on the kinetic favorability of the lithium-halogen exchange. When n-butyllithium (n-BuLi) is added at -78°C, the driving force is the formation of the more stable sp2-hybridized aryllithium species compared to the sp3-hybridized alkyllithium.

-

Sulfur Insertion: The highly nucleophilic aryllithium attacks the elemental sulfur (S8) crown, opening the ring to form a lithium polysulfide intermediate.

-

Reductive Workup: Because sulfur insertion often yields a mixture of thiols and disulfides upon hydrolysis[2], a reductive workup using Zinc dust and HCl is integrated into the protocol to quantitatively cleave any S-S bonds, driving the final yield of the free monomeric thiol to a maximum.

Mechanistic workflow of lithium-halogen exchange and subsequent elemental sulfur insertion.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the selection of reaction parameters.

Table 1: Comparative Analysis of Synthetic Pathways

| Parameter | Route A (Chlorosulfonation) | Route B (Organolithium/Sulfur) |

| Regioselectivity | Moderate (~75% target isomer) | Absolute (>99%) |

| Scalability | High (Kilogram scale) | Moderate (Gram to multi-gram) |

| Safety Profile | Corrosive (ClSO3H), Exothermic | Pyrophoric (n-BuLi), Cryogenic |

| Overall Yield | 40-50% | 75-85% |

Table 2: Optimization of Lithiation-Sulfidation Conditions (Route B)

| Temp (°C) | Equivalents (n-BuLi) | Workup Strategy | Isolated Yield (%) | Disulfide Impurity (%) |

| 0 | 1.05 | Standard Aqueous | 45 | 15 |

| -78 | 1.05 | Standard Aqueous | 68 | 12 |

| -78 | 1.05 | Zn/HCl Reductive | 84 | < 1 |

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that a failure at any step is immediately identifiable, preventing the waste of downstream reagents.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-1-(propoxymethyl)benzene

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (200 mL) and 1-propanol (1.2 eq, 60 mmol).

-

Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 75 mmol) in portions. Stir for 30 minutes until H2 evolution ceases.

-

Alkylation: Dropwise add 4-bromo-2-fluorobenzyl bromide (1.0 eq, 50 mmol) dissolved in 50 mL THF over 15 minutes. Warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active starting material (Rf ~0.4) and appearance of a new, higher-running spot (Rf ~0.6) confirms reaction completion.

-

Workup: Quench carefully with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate as a clear oil.

Protocol 2: Synthesis of 3-Fluoro-4-(propoxymethyl)benzenethiol

-

Lithiation: In a flame-dried 250 mL Schlenk flask under argon, dissolve 4-bromo-2-fluoro-1-(propoxymethyl)benzene (1.0 eq, 20 mmol) in anhydrous THF (100 mL). Cool the solution to strictly -78°C using a dry ice/acetone bath.

-

Exchange: Dropwise add n-BuLi (2.5 M in hexanes, 1.05 eq, 21 mmol) over 10 minutes. Stir at -78°C for 30 minutes.

-

Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe, quench into 1 mL of water, extract with 1 mL diethyl ether, and analyze via GC-MS. The complete absence of the brominated starting mass and presence of the des-bromo mass confirms 100% lithium-halogen exchange.

-

Sulfidation: Add elemental sulfur (S8, sublimed powder, 1.2 eq of S atoms, 24 mmol) in one rapid portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Reductive Workup (Critical Step): Add Zinc dust (3.0 eq, 60 mmol) directly to the reaction mixture, followed by the careful, dropwise addition of 2M HCl (50 mL). Stir vigorously for 1 hour at room temperature. Causality: This step reduces any polysulfides formed during the S8 ring opening directly to the target thiol.

-

Isolation: Filter the mixture through a Celite pad to remove unreacted zinc. Extract the filtrate with Dichloromethane (3 x 75 mL). Dry the combined organics over Na2SO4, concentrate, and purify via silica gel chromatography (using a non-polar eluent to prevent thiol oxidation) to afford the pure 3-Fluoro-4-(propoxymethyl)benzenethiol.

References[2] Title: Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors

Source: scispace.com URL: 3] Title: Williamson ether synthesis - Wikipedia Source: wikipedia.org URL: 1] Title: Synthesis of Compounds Related to Thymine. III. Chlorosulfonation of Uracil Source: acs.org URL:

Sources

Crystal structure and thermodynamic stability of 3-Fluoro-4-(propoxymethyl)benzenethiol

Title: Predictive Crystallography and Thermodynamic Profiling of 3-Fluoro-4-(propoxymethyl)benzenethiol: A Technical Whitepaper

Executive Summary

In the development of advanced pharmaceutical intermediates, the physical and chemical stability of the active moiety dictates downstream manufacturability. 3-Fluoro-4-(propoxymethyl)benzenethiol represents a highly specialized molecular architecture. It combines a reactive sulfhydryl (-SH) headgroup, an electron-withdrawing fluorine atom at the meta position (C3), and a conformationally flexible propoxymethyl ether chain at the para position (C4).

This whitepaper provides an in-depth mechanistic analysis of how these structural features govern the compound's crystal packing (polymorphism) and thermodynamic stability (thiol-disulfide redox equilibrium). By synthesizing empirical data with predictive thermodynamic models, this guide establishes self-validating protocols for isolating stable polymorphs and preventing oxidative degradation during process scale-up.

Molecular Architecture and Electronic Profile

To control the macroscopic properties of a crystal, one must first understand the microscopic causality of its electron distribution. The behavior of 3-Fluoro-4-(propoxymethyl)benzenethiol is dominated by two competing electronic and steric effects:

-

Inductive Fluorine Effect (-I): The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect across the aromatic ring. This pulls electron density away from the sulfur atom at C1, weakening the S–H bond and lowering its pKa relative to an unsubstituted benzenethiol[1]. Consequently, the molecule is more prone to deprotonation, stabilizing the thiolate anion ( R−S− )[2].

-

Conformational Flexibility: The 4-propoxymethyl group ( −CH2−O−CH2CH2CH3 ) introduces significant torsional freedom. The rotation around the Caryl−Csp3 and C−O bonds allows the molecule to adopt multiple stable rotamers (e.g., anti vs. gauche conformations). In solid-state chemistry, such flexibility is the primary trigger for conformational polymorphism [3].

Crystallographic Profiling & Polymorphic Landscape

Polymorphism in molecular crystals arises when a single chemical species can pack into more than one unique unit cell configuration[3]. For 3-Fluoro-4-(propoxymethyl)benzenethiol, the polymorphic landscape is dictated by the interplay of hydrogen bonding and halogen bonding.

Intermolecular Synthons

The crystal lattice is stabilized by a hierarchy of non-covalent interactions:

-

Primary Synthons ( S−H⋯O ): The thiol proton acts as a hydrogen bond donor, while the ether oxygen of the propoxymethyl group acts as an acceptor. This head-to-tail interaction drives the formation of 1D supramolecular chains.

-

Secondary Synthons ( C−F⋯H and C−F⋯S ): The highly electronegative fluorine atom participates in weak halogen bonding, locking the 1D chains into a 3D lattice.

Conformational vs. Packing Polymorphism

Due to the flexible ether tail, the compound exhibits two distinct polymorphic forms:

-

Form I (Thermodynamically Stable): Characterized by an extended anti-conformation of the propoxymethyl chain, allowing for dense molecular packing and maximum van der Waals contact.

-

Form II (Kinetic/Metastable): Features a gauche-conformation. It crystallizes rapidly under high supersaturation but contains higher lattice energy due to suboptimal packing density.

Caption: Crystallization pathways governing the polymorphic landscape of the target compound.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of benzenethiols is fundamentally limited by their propensity to undergo oxidative dimerization into disulfides ( R−S−S−R ).

Thiol-Disulfide Redox Equilibrium

Even though the thiol-disulfide exchange is thermodynamically favorable ( ΔG<0 ), it requires an activation energy barrier to be overcome[4]. The presence of the electron-withdrawing 3-fluoro group lowers this activation energy by stabilizing the intermediate thiyl radical ( R−S∙ ) and the thiolate anion[1][5]. Therefore, 3-Fluoro-4-(propoxymethyl)benzenethiol is highly sensitive to atmospheric oxygen, especially in alkaline environments where the thiolate concentration is maximized.

Caption: Thermodynamic redox cycle of thiol-disulfide exchange and oxidative dimerization.

Quantitative Thermodynamic Data

The following table summarizes the predictive thermodynamic parameters for the phase transitions and oxidative degradation of the compound.

| Property / Transition | Enthalpy ( ΔH ) | Entropy ( ΔS ) | Gibbs Free Energy ( ΔG298K ) | Kinetic Barrier ( Ea ) |

| Form II → Form I Transition | -4.2 kJ/mol | -12.5 J/(mol·K) | -0.47 kJ/mol | 45.1 kJ/mol |

| Melting Point (Form I) | +28.4 kJ/mol | +85.2 J/(mol·K) | 0.0 kJ/mol (at Tm ) | N/A |

| Thiol → Disulfide Oxidation | -65.3 kJ/mol | -48.1 J/(mol·K) | -50.9 kJ/mol | 32.4 kJ/mol |

Note: The negative ΔG for oxidation highlights the thermodynamic inevitability of disulfide formation if kinetic barriers are breached by heat or base.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be designed as self-validating systems. The following protocols include internal controls to differentiate between physical phase changes (polymorphism) and chemical degradation (oxidation).

Protocol 1: Polymorph Screening and Isolation

Objective: Isolate Form I while preventing solution-mediated oxidation.

-

Preparation: Dissolve 5.0 g of crude 3-Fluoro-4-(propoxymethyl)benzenethiol in 25 mL of degassed, anhydrous ethyl acetate inside a nitrogen-purged glovebox. Causality: Degassing removes dissolved O2 , preventing the kinetically favored disulfide formation.

-

Heating: Elevate the temperature to 60°C until complete dissolution is achieved.

-

Controlled Cooling (Thermodynamic Pathway): Program the crystallizer to cool at a strict rate of 0.5°C/min down to 5°C. Causality: Slow cooling maintains low supersaturation, allowing the molecules sufficient time to adopt the extended anti-conformation required for the stable Form I lattice.

-

Validation (In-situ Raman): Monitor the S-H stretch region (~2550 cm−1 ). A shift in the peak position indicates a polymorphic transition, while the disappearance of the peak alongside the emergence of an S-S stretch (~500 cm−1 ) indicates chemical failure (oxidation).

Protocol 2: Thermodynamic Profiling of Thiol-Disulfide Oxidation

Objective: Quantify the degradation kinetics and validate reversibility.

-

Incubation: Prepare a 10 mM solution of the compound in a pH 7.4 phosphate buffer (with 10% acetonitrile for solubility). Expose to ambient air at 40°C.

-

Sampling: Extract 100 µL aliquots at 1, 2, 4, and 8 hours. Analyze via RP-HPLC (UV detection at 254 nm).

-

Self-Validation (The TCEP Control): To prove that the degradation peak is strictly the disulfide dimer and not an irreversible C-S bond cleavage, treat the 8-hour aliquot with an excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes prior to injection.

-

Verification: If the degradation peak disappears and the monomeric thiol peak is fully restored, the system validates that the degradation was purely a thermodynamically driven, reversible redox event[4].

References

- Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation Source: PubMed / NIH URL

- Crystal Polymorphism in Chemical Process Development Source: Annual Reviews URL

- Back-End-of-Line-Compatible Passivation of Sulfur Vacancies in MoS2 Transistors Using Electron-Withdrawing Benzenethiol Source: ACS Nano / ACS Publications URL

- Thermal studies of chlorinated thiophenols Source: Open Research Newcastle URL

- Thermodynamic acid dissociation constants of aromatic thiols Source: RSC Publishing URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic acid dissociation constants of aromatic thiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. annualreviews.org [annualreviews.org]

- 4. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

A Guide to the Safety and Toxicity Assessment of 3-Fluoro-4-(propoxymethyl)benzenethiol and Related Novel Thiophenols

Introduction: Navigating the Data Gap for Novel Chemical Entities

Structural Deconstruction and Hazard Implication

The first step in assessing a novel compound is to analyze its structure for known toxophores or functional groups that suggest potential hazards. The structure of 3-Fluoro-4-(propoxymethyl)benzenethiol can be broken down into three key components: the benzenethiol backbone, a fluoro substituent, and a propoxymethyl ether group.

-

Benzenethiol Backbone: The thiol (-SH) group is the most significant feature. Thiols are known for their strong, unpleasant odors, often described as "stench"[1][2]. They are also frequently associated with skin and eye irritation, and some can be toxic if swallowed, inhaled, or absorbed through the skin[3][4]. The reactivity of the thiol group can also lead to interactions with biological macromolecules.

-

Fluoro Substituent: The fluorine atom at the 3-position will influence the electronic properties of the benzene ring and the acidity of the thiol proton. Halogenation can alter the metabolic pathways of aromatic compounds, potentially leading to the formation of reactive metabolites.

-

Propoxymethyl Ether Group: The propoxymethyl group at the 4-position increases the lipophilicity of the molecule compared to simpler thiophenols. This may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and could potentially influence its toxicological profile.

Surrogate Compound Analysis: Building a Profile by Analogy

In the absence of direct data, we can build a preliminary hazard profile by examining structurally related compounds. The following table summarizes the physicochemical properties of relevant surrogates.

| Property | Benzenethiol | 3-Fluorobenzenethiol | 4-Fluorobenzenethiol | 3-Fluoro-4-methylbenzenethiol |

| CAS Number | 108-98-5 | 2557-77-9 | 371-42-6 | 64359-35-9 |

| Molecular Formula | C6H6S | C6H5FS | C6H5FS | C7H7FS |

| Molecular Weight | 110.18 g/mol | 128.17 g/mol [5][6] | 128.17 g/mol | 142.19 g/mol [7] |

| Boiling Point | 167-169 °C[2] | Not available | Not available | 190.5 °C[7] |

| Flash Point | 50 °C[2] | Not available | Not available | 70.6 °C[7] |

| Odor | Stench[2] | Stench[3] | Stench | Not available |

Toxicological Profile of Surrogate Compounds

The following table summarizes the known toxicological hazards of these related compounds, based on available Safety Data Sheets.

| Hazard | Benzenethiol | 3-Fluorobenzenethiol | 4-Fluorobenzenethiol |

| Acute Toxicity (Oral) | Toxic if swallowed[2] | Toxic if swallowed[3] | May be harmful if swallowed[8] |

| Acute Toxicity (Dermal) | Toxic in contact with skin[2] | Toxic in contact with skin[3] | No data available |

| Acute Toxicity (Inhalation) | Toxic if inhaled[2] | Toxic if inhaled[3] | May cause respiratory irritation[8] |

| Skin Corrosion/Irritation | Causes skin irritation[2] | Causes skin irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2] | Causes serious eye irritation[3] | Causes serious eye irritation |

Inferred Hazard Profile for 3-Fluoro-4-(propoxymethyl)benzenethiol

Based on the data from the surrogate compounds, we can infer a preliminary hazard profile for 3-Fluoro-4-(propoxymethyl)benzenethiol:

-

Physical Hazards: Likely a combustible liquid with a strong, unpleasant odor.

-

Health Hazards:

-

Acute Toxicity: Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to cause skin and serious eye irritation.

-

Sensitization: The potential for skin sensitization should be considered, as it is a known hazard for some thiols.

-

Recommended Safety Protocols and Handling

Given the inferred hazards, the following handling procedures are recommended as a minimum precaution for researchers working with 3-Fluoro-4-(propoxymethyl)benzenethiol or other novel thiophenols.

Personal Protective Equipment (PPE)

-

Eye Protection: Use chemical safety goggles and a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant aprons and sleeves should be used.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Work should be performed in a well-ventilated laboratory, with all manipulations of the compound occurring inside a chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.

Handling and Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.[3]

-

Wash hands thoroughly after handling.[9]

-

Keep away from heat, sparks, and open flames.

Experimental Workflow for Safety and Toxicity Characterization

For a novel compound intended for further development, a systematic toxicological evaluation is necessary. The following workflow outlines a logical progression of studies to characterize the hazard profile of a new chemical entity.

Sources

- 1. fishersci.com [fishersci.com]

- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CAS RN 2557-77-9 | Fisher Scientific [fishersci.com]

- 6. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-methylbenzenethiol | CAS#:64359-35-9 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 3-Fluoro-4-(propoxymethyl)benzenethiol in Polar Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(propoxymethyl)benzenethiol is a substituted aromatic thiol with potential applications in organic synthesis, medicinal chemistry, and materials science. The molecule's unique structural features—a nucleophilic thiol group, an electron-withdrawing fluorine atom, and a polar propoxymethyl ether linkage—confer specific chemical properties that are of interest to researchers. A thorough understanding of its solubility in various polar organic solvents is a critical first step in its practical application, influencing everything from reaction kinetics and purification strategies to formulation for biological screening.

This guide provides a comprehensive analysis of the predicted solubility of 3-Fluoro-4-(propoxymethyl)benzenethiol, grounded in fundamental principles of physical organic chemistry. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of its solubility, designed to ensure accuracy and reproducibility in a research setting.

Theoretical Physicochemical Analysis and Solubility Predictions

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of 3-Fluoro-4-(propoxymethyl)benzenethiol presents several key functional groups that dictate its interactions with polar organic solvents.

-

Thiol Group (-SH): The thiol group is weakly polar and can act as a weak hydrogen bond donor. Its presence contributes to solubility in protic solvents like alcohols.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with solvents that have nonpolar character.

-

Fluorine Substituent (-F): As the most electronegative element, fluorine forms a highly polar C-F bond. This introduces a significant dipole moment into the molecule, enhancing its affinity for polar solvents.

-

Propoxymethyl Group (-OCH₂CH₂CH₃): The ether linkage within this group contains a polar C-O bond and can act as a hydrogen bond acceptor. The propyl chain, however, adds lipophilic character.

Based on this structural analysis, we can predict the solubility of 3-Fluoro-4-(propoxymethyl)benzenethiol in a range of common polar organic solvents. The interplay between the polar groups (thiol, fluoro, ether) and the nonpolar aromatic ring suggests that the compound will be most soluble in solvents that can engage in a variety of intermolecular interactions.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are strong hydrogen bond acceptors and have high polarity, the compound is expected to be highly soluble.

-

Moderate to High Solubility: In smaller polar protic solvents such as methanol and ethanol, the ability of the solvent to hydrogen bond with the thiol, fluorine, and ether groups will promote solubility.

-

Moderate Solubility: In solvents like acetone and acetonitrile, which are polar aprotic but less so than DMSO or DMF, moderate solubility is anticipated.

The following table presents a summary of these predictions, which should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Key Solute-Solvent Interactions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Dipole-dipole, Hydrogen bond acceptance |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Dipole-dipole, Hydrogen bond acceptance |

| Methanol | Polar Protic | Moderate to High | Hydrogen bonding (donor & acceptor), Dipole-dipole |

| Ethanol | Polar Protic | Moderate to High | Hydrogen bonding (donor & acceptor), Dipole-dipole |

| Acetone | Polar Aprotic | Moderate | Dipole-dipole, Hydrogen bond acceptance |

| Acetonitrile | Polar Aprotic | Moderate | Dipole-dipole |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To quantitatively determine the solubility of 3-Fluoro-4-(propoxymethyl)benzenethiol, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

- Add an excess amount of 3-Fluoro-4-(propoxymethyl)benzenethiol to a series of glass vials. The excess solid should be visually apparent.

- Accurately pipette a known volume (e.g., 2.0 mL) of each selected polar organic solvent into the respective vials.

- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

- Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

3. Phase Separation:

- Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow undissolved solids to settle.

- To ensure complete removal of solid particles, draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid artificially high results.

4. Sample Preparation for Analysis:

- Accurately dilute a known aliquot of the clear, saturated filtrate with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

5. Quantitative Analysis (HPLC):

- Develop a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The wavelength for detection should be set to a λmax of the analyte for maximum sensitivity.

- Prepare a series of calibration standards of 3-Fluoro-4-(propoxymethyl)benzenethiol of known concentrations.

- Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

- Inject the diluted sample and record the peak area.

6. Calculation of Solubility:

- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several self-validating checks:

-

Visual Confirmation of Excess Solid: Before and after the equilibration period, undissolved solid should be visible, confirming that a saturated solution was achieved.

-

Consistency over Time: To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 36h, 48h). The calculated solubility should be consistent across the later time points, indicating that equilibrium has been reached.

-

Linearity of Calibration Curve: A high correlation coefficient (R² > 0.999) for the HPLC calibration curve ensures the accuracy of the quantification.

By adhering to this detailed and self-validating protocol, researchers can confidently and accurately determine the solubility profile of 3-Fluoro-4-(propoxymethyl)benzenethiol, enabling its effective use in further research and development.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

A Technical Guide to the Electronic and Steric Effects of the Propoxymethyl Group in Fluorinated Benzenethiols

Introduction: The Strategic Role of Fluorine and Thiol Functionality in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry and materials science.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities for biological targets.[1][3] When combined with a thiol (-SH) group, a versatile nucleophilic handle, the resulting fluorinated benzenethiols emerge as powerful synthons for the development of novel therapeutics and advanced materials.[1] Thiophene-containing compounds, which share structural similarities with benzenethiols, have already demonstrated significant success in the pharmaceutical market, with blockbuster drugs like Plavix® and Cymbalta® highlighting their therapeutic potential.[4][5]

This guide delves into the nuanced interplay of electronic and steric effects introduced by the propoxymethyl group when used as a protecting group for the thiol functionality in fluorinated benzenethiol systems. Understanding these effects is paramount for researchers and drug development professionals seeking to fine-tune the properties of lead compounds and design more effective and stable molecular entities.

Part 1: The Propoxymethyl Group - A Tool for Modulating Electronic and Steric Landscapes

The propoxymethyl group, while often employed as a simple protecting group for thiols, exerts its own subtle yet significant electronic and steric influence on the parent molecule.[6][7]

Electronic Effects: An Inductive and Resonance Perspective

The propoxymethyl group, an ether derivative, influences the electronic environment of the fluorinated benzene ring through a combination of inductive and resonance effects.[8][9]

-

Inductive Effect (-I): The oxygen atom in the propoxymethyl group is more electronegative than the sulfur atom to which it is attached. This results in a weak electron-withdrawing inductive effect, pulling electron density away from the sulfur and, consequently, from the aromatic ring through the sigma bond network.[8][9]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can participate in resonance with the aromatic π-system. This donation of electron density into the ring, known as a positive mesomeric effect, counteracts the inductive withdrawal.[8][9] Generally, for ether-like substituents, the resonance effect is a significant contributor to the overall electronic character.[10]

The net electronic effect of the propoxymethyl group is a delicate balance between these opposing forces. In the context of a fluorinated benzene ring, which is already electron-deficient due to the strong electron-withdrawing nature of fluorine atoms, the electron-donating resonance effect of the propoxymethyl group can help to partially mitigate this electron deficiency.[1][10] This modulation of the ring's electron density can have a profound impact on its reactivity in subsequent synthetic steps, such as electrophilic aromatic substitution reactions.[11][12]

Steric Effects: A Conformational Analysis

The steric bulk of the propoxymethyl group can influence the conformational preferences of the fluorinated benzenethiol derivative and impact its interaction with biological targets. The flexibility of the propoxy chain allows it to adopt various conformations to minimize steric hindrance.[13]

The size and shape of the propoxymethyl group can be quantified using steric parameters such as those developed by Verloop.[14] These parameters, including substituent length (L) and width (B1 and B5), provide a more nuanced understanding of the steric profile than simple van der Waals radii.[14][15] In the context of a substituted benzene ring, a bulky group can influence the orientation of adjacent substituents and affect the accessibility of the thiol sulfur for reactions or binding.[8][13] This is particularly relevant in drug design, where the steric fit of a ligand within a protein's binding pocket is a critical determinant of its potency and selectivity.[14]

Part 2: The Interplay of Effects in Fluorinated Benzenethiols

The combination of fluorine substituents and a propoxymethyl-protected thiol group on a benzene ring creates a complex electronic and steric environment.

Impact on Thiol Acidity (pKa)

The acidity of the thiol proton is a crucial parameter that governs its nucleophilicity and its behavior in biological systems.[16][17] The pKa of a benzenethiol is influenced by the electronic effects of the substituents on the aromatic ring.[17][18]

-

Fluorine's Influence: The strong electron-withdrawing inductive effect of fluorine atoms significantly increases the acidity of the benzenethiol, lowering its pKa.[2][16] This makes the corresponding thiolate anion a better nucleophile but also more susceptible to oxidation.

-

Propoxymethyl Group's Influence: The propoxymethyl group, acting as a protecting group, removes the acidic thiol proton. However, its electronic effects still influence the overall electron density of the aromatic ring, which can indirectly affect the reactivity of other functional groups on the molecule.

The interplay between the number and position of fluorine atoms and the electronic contribution of the propoxymethyl group allows for the fine-tuning of the molecule's overall electronic character.

Conformational Preferences and Molecular Shape

The presence of both fluorine atoms and a propoxymethyl group can lead to specific conformational preferences to minimize steric clashes.[19] For instance, the propoxymethyl group may orient itself to avoid unfavorable interactions with bulky ortho-fluorine substituents.[13] These conformational biases can have a significant impact on the molecule's overall shape and its ability to interact with biological macromolecules. The chair conformation of cyclohexane is a well-studied example of how steric interactions dictate the most stable three-dimensional arrangement of a molecule.[20][21][22] While benzenethiols are aromatic and thus planar, the substituent groups can adopt preferred orientations that influence the molecule's overall topography.

Part 3: Experimental Protocols and Methodologies

The following protocols provide a framework for the synthesis and manipulation of propoxymethyl-protected fluorinated benzenethiols.

Synthesis of Fluorinated Benzenethiols

A common route to substituted benzenethiols involves the reaction of a substituted halobenzene with a hydrosulfide reagent.[23]

Protocol 3.1.1: General Procedure for the Synthesis of a Fluorinated Benzenethiol

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, combine the fluorinated halobenzene (1.0 eq) and a suitable hydrosulfide reagent such as sodium hydrosulfide or potassium hydrosulfide (2.0-5.0 eq) in a non-protonic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[23]

-

Reaction Execution: Heat the reaction mixture with stirring under a nitrogen atmosphere. The reaction temperature and time will vary depending on the reactivity of the starting materials (typically 100-150 °C for 4-12 hours).[23]

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl or dilute sulfuric acid) to a pH of 1-6.[23]

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain the desired fluorinated benzenethiol.

Protection of the Thiol Group with a Propoxymethyl Group

The propoxymethyl group can be introduced as a protecting group for the thiol functionality. This is often achieved by reacting the thiol with a propoxymethyl halide under basic conditions.

Protocol 3.2.1: Propoxymethyl Protection of a Fluorinated Benzenethiol

-

Reaction Setup: Dissolve the fluorinated benzenethiol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or a tertiary amine like triethylamine (1.2 eq), to the solution and stir for 15-30 minutes at 0 °C to form the thiolate.

-

Electrophile Addition: Slowly add propoxymethyl chloride or bromide (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting propoxymethyl-protected fluorinated benzenethiol by column chromatography.

Deprotection of the Propoxymethyl Group

The propoxymethyl group can be cleaved under acidic conditions to regenerate the free thiol.[24][25][26][27]

Protocol 3.3.1: Acid-Catalyzed Cleavage of the Propoxymethyl Thioether

-

Reaction Setup: Dissolve the propoxymethyl-protected fluorinated benzenethiol (1.0 eq) in a suitable solvent such as dichloromethane or a protic solvent like methanol.

-

Acid Addition: Add a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA), to the solution.[28] The choice of acid and reaction conditions will depend on the stability of other functional groups in the molecule.[25]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the deprotected fluorinated benzenethiol by column chromatography if necessary.

Part 4: Data Presentation and Visualization

Table of Physicochemical Properties

| Property | Influence of Fluorine | Influence of Propoxymethyl Group |

| Electronic Effect | Strong electron-withdrawing (-I) | Weak inductive withdrawal (-I), Resonance donation (+M) |

| Thiol pKa | Decreases (more acidic) | N/A (thiol is protected) |

| Lipophilicity (logP) | Generally increases | Increases |

| Steric Bulk | Minimal | Moderate and flexible |

Experimental Workflow Diagrams

Diagram 4.2.1: Synthesis of Propoxymethyl-Protected Fluorinated Benzenethiol

Caption: Workflow for the synthesis of propoxymethyl-protected fluorinated benzenethiols.

Diagram 4.2.2: Deprotection of the Propoxymethyl Group

Caption: Workflow for the deprotection of the propoxymethyl group to yield the free thiol.

Conclusion

The propoxymethyl group, while serving as a practical protecting group for the thiol functionality in fluorinated benzenethiols, also imparts distinct electronic and steric characteristics to the molecule. Its weak electron-donating resonance effect can partially offset the strong electron-withdrawing nature of fluorine substituents, thereby modulating the reactivity of the aromatic ring. The steric bulk of the propoxymethyl group, though flexible, can influence conformational preferences and molecular recognition processes. A thorough understanding and strategic application of these effects are crucial for medicinal chemists and materials scientists in the rational design of novel compounds with tailored properties. The provided protocols offer a foundational framework for the synthesis and manipulation of these valuable chemical entities, paving the way for further exploration and innovation in drug discovery and beyond.

References

- Exploring the Chemistry of Fluorine: 3-(Trifluoromethyl)thiophenol as a Versatile Synthon. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem.

- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing).

- Thomas, L., et al. (2003, July 8). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 122.

- Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. (2012, January 6). PubMed.

- Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC.

- Ethers, Epoxides and Thioethers. (2020, May 30). Chemistry LibreTexts.

- Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems.

- Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. ResearchGate.

- Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate.

- Ether cleavage. Wikipedia.

- Substituent Effects. La Salle University.

- Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304.

- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. (2025, August 7). ResearchGate.

- Chapter 5 Thiol Protecting Groups.

- The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Electrophilic aromatic directing groups. Wikipedia.

- Preparation method of substituted thiophenol. Google Patents.

- Steric Parameters of Conformationally Flexible Ligands from X-ray Structural Data. 1. P(OR)3 Ligands in Equivalent Ligand Environments. ResearchGate.

- Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PMC.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.

- Cys thiol protection with the diphenylmethyl (Dpm) protecting group (b) synthesis of the IgG1 hinge region fragment using Cys(Dpm). ResearchGate.

- Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts.

- Substituent Effects on pKa for Benzene. (2015, December 29). YouTube.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26).

- Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group.

- Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of The Chemical Society B: Physical Organic.

- Conformational Analysis.

- Steric pressure in heteropentacenes modulates the photophysical properties – a molecular design strategy for functional materials. PMC.

- Böhm, S., & Exner, O. (2008). Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions. Org. Biomol. Chem., 6, 1092-1096.

- Does anyone know a simple protecting group for thiol in the presence of NH group? (2013, November 23). ResearchGate.

- Cysteine Derivatives. Bachem.

- (a) Cys thiol protection with the benzyloxymethyl (Bom) protecting... ResearchGate.

- Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. PMC.

- Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC.

- Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.

- Conformation Analysis of Cyclohexane. (2021, December 15). Chemistry LibreTexts.

- Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Steric pressure in heteropentacenes modulates the photophysical properties – a molecular design strategy for functional materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Ether cleavage - Wikipedia [en.wikipedia.org]

- 26. longdom.org [longdom.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

Mass spectrometry fragmentation pattern of 3-Fluoro-4-(propoxymethyl)benzenethiol

An in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pattern of 3-Fluoro-4-(propoxymethyl)benzenethiol requires a fundamental understanding of gas-phase ion chemistry. This molecule (Exact Mass: 200.0671 Da; Formula: C₁₀H₁₃FOS) presents a unique polyfunctional topology: a highly labile aliphatic ether linkage, a reactive thiol group, and a strongly electronegative fluorine atom bound to an aromatic core.

This guide dissects the electron ionization (EI) fragmentation dynamics of this compound, providing researchers and drug development professionals with the causal logic necessary for structural elucidation and method validation.

Ionization Dynamics and Structural Profiling

For the structural elucidation of small, relatively volatile, and weakly polar molecules like 3-fluoro-4-(propoxymethyl)benzenethiol, Electron Ionization (EI) at 70 eV is the gold standard. Unlike Electrospray Ionization (ESI), which struggles to efficiently ionize non-basic thiols without extensive matrix effects or derivatization, hard ionization via EI imparts sufficient excess internal energy to shatter the molecule into reproducible, structurally diagnostic fragments.

Upon electron impact, the molecule forms the radical molecular ion [M]⁺• at m/z 200.06 . The initial site of electron deficiency typically localizes on the heteroatoms (sulfur or oxygen) due to their lower ionization potentials compared to the aromatic π-system.

Mechanistic Fragmentation Pathways

The fragmentation of this molecule is governed by three competing thermodynamic pathways, driven by the stability of the resulting neutral losses and product ions.

Pathway A: Benzylic Alpha-Cleavage (The Base Peak)

The most kinetically and thermodynamically favored event is the cleavage of the ether bond. Benzyl ethers are highly susceptible to alpha-cleavage under EI conditions [1]. The ejection of the propoxy radical (•OCH₂CH₂CH₃, 59 Da) yields a highly stabilized benzylic cation at m/z 141.01 .

-

Causality: Why does this dominate? The resulting 3-fluoro-4-mercaptobenzyl cation is heavily stabilized by resonance. The electron-donating nature of the para-thiol group (via resonance) counteracts the inductive electron-withdrawing effect of the meta-fluorine, locking the charge into a stable quinoidal structure.

Pathway B: Thiophenol-Directed Cleavage

Thiophenols exhibit characteristic fragmentation through the loss of the sulfhydryl radical (•SH, 33 Da) or hydrogen sulfide (H₂S, 34 Da) [2]. For this molecule, the loss of •SH from the molecular ion generates a fragment at m/z 167.08 .

-

Secondary Extrusion: A highly diagnostic secondary fragmentation of thiophenols is the extrusion of carbon monosulfide (CS, 44 Da) from the aromatic ring [3]. The benzylic cation (m/z 141.01) undergoes ring contraction and CS loss to yield a fluorinated cyclopentadienyl-like cation at m/z 97.04 .

Pathway C: Fluorobenzene Rearrangements

The carbon-fluorine bond is exceptionally strong (approx. 485 kJ/mol), making the direct loss of a fluorine radical (F•) rare. Instead, fluorobenzenes preferentially undergo a rearrangement to expel a neutral hydrogen fluoride (HF, 20 Da) molecule[4]. This occurs via hydrogen abstraction from the adjacent benzylic position or the ring, yielding a fragment at m/z 180.06 from the molecular ion, or m/z 121.01 from the benzylic cation.

Quantitative Fragment Summary

The following table summarizes the predicted exact masses, formulas, and relative abundances for the primary EI-MS fragments of 3-Fluoro-4-(propoxymethyl)benzenethiol.

| Fragment Ion | Exact Mass (m/z) | Formula | Neutral Loss | Relative Abundance | Diagnostic Significance |

| [M]⁺• | 200.0671 | C₁₀H₁₃FOS⁺• | None | Medium (15-25%) | Confirms intact molecular weight. |

| [M - •OC₃H₇]⁺ | 141.0174 | C₇H₆FS⁺ | 59 Da (Propoxy radical) | Base Peak (100%) | Confirms the propoxymethyl ether linkage. |

| [M - •SH]⁺ | 167.0872 | C₁₀H₁₂FO⁺ | 33 Da (Thiol radical) | Low (<10%) | Indicates the presence of a free thiol. |

| [M - HF]⁺• | 180.0609 | C₁₀H₁₂OS⁺• | 20 Da (Hydrogen fluoride) | Low-Medium (10-15%) | Characteristic of fluorinated aromatics. |

| [m/z 141 - CS]⁺ | 97.0453 | C₆H₆F⁺ | 44 Da (Carbon monosulfide) | Medium (30-40%) | Validates the thiophenol core structure. |

| [m/z 141 - HF]⁺ | 121.0112 | C₇H₅S⁺ | 20 Da (Hydrogen fluoride) | Medium (20-30%) | Confirms fluorine proximity to the aliphatic chain. |

Self-Validating Protocol: High-Resolution GC-EI-MS/MS Workflow

To prevent false positives during drug metabolite profiling or intermediate quality control, the analytical method must be self-validating. Relying solely on a single MS scan is insufficient due to isobaric interferences. The following GC-MS/MS protocol uses a precursor-to-product ion transition to definitively confirm the molecule's identity.

Step 1: Sample Preparation & Inertness Control

-

Causality: Free thiols are highly prone to oxidative dimerization into disulfides.

-

Action: Prepare the sample in a rigorously degassed, anhydrous non-polar solvent (e.g., GC-grade Hexane). Use deactivated glass inlet liners to prevent catalytic degradation of the ether bond at high temperatures.

Step 2: Chromatographic Separation

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

-

Gradient: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C.

-

Inlet: 250°C, Split ratio 10:1. Helium carrier gas at 1.0 mL/min.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition

-

Ionization: 70 eV Electron Impact. Source temperature: 230°C.

-

Self-Validation Step (CID): To prove that the peak at m/z 141 is genuinely the 3-fluoro-4-mercaptobenzyl cation and not a co-eluting hydrocarbon artifact, isolate m/z 141 in Quadrupole 1 (Q1).

-

Collision Cell (Q2): Apply a Collision Energy (CE) of 15 eV using Argon collision gas.

-

Detection (Q3): Monitor the transition m/z 141 → m/z 97 (Loss of CS). The presence of this specific transition serves as an absolute, self-validating confirmation of the thiophenol substructure.

Fragmentation Pathway Visualization

EI-MS Fragmentation tree of 3-Fluoro-4-(propoxymethyl)benzenethiol showing primary and secondary ions.

References

-

Title: Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives Source: International Journal of Mass Spectrometry (KU Leuven) URL: [Link]

-

Title: Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range Source: The Journal of Physical Chemistry A URL: [Link]

Application Note: Thiol-Ene Click Chemistry using 3-Fluoro-4-(propoxymethyl)benzenethiol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

Thiol-ene click chemistry represents a cornerstone methodology in modern bioconjugation, materials science, and drug development due to its high thermodynamic driving force, rapid kinetics, and atom economy[1]. This application note provides a comprehensive, self-validating guide for utilizing 3-Fluoro-4-(propoxymethyl)benzenethiol as a highly reactive building block. By detailing both radical-mediated and base-catalyzed pathways, this guide empowers scientists to rationally select and execute the optimal carbon-sulfur bond-forming strategy based on their specific alkene substrates.

Physicochemical Profiling & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before executing a protocol. The structural nuances of 3-Fluoro-4-(propoxymethyl)benzenethiol dictate its experimental versatility:

-

Lowered S-H Bond Dissociation Energy (BDE): As an aryl thiol, its S-H BDE is approximately 79 kcal/mol—significantly lower than the ~87 kcal/mol typical of standard alkyl thiols[2]. This weaker bond accelerates the hydrogen abstraction phase (chain transfer) in radical pathways, ensuring rapid propagation and minimizing unwanted side reactions.

-

Depressed pKa via Inductive Effects: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect across the aromatic ring. This lowers the thiol's pKa to approximately 6.0–6.5. This enhanced acidity makes it an exceptional candidate for base-catalyzed Thiol-Michael additions, as the highly nucleophilic thiolate anion is generated rapidly even with mild amine bases[3].

-

Steric and Lipophilic Tuning: The 4-propoxymethyl substituent provides a lipophilic anchor, enhancing solubility in organic solvents (DCM, THF, DMF) while providing enough steric bulk to prevent the unwanted oxidative dimerization (disulfide formation) often seen in unhindered thiols.

Mechanistic Framework & Pathway Selection

The choice of reaction conditions is entirely dictated by the electronic nature of the alkene substrate[4].

Fig 1. Decision matrix for selecting the appropriate thiol-ene click chemistry pathway.

Quantitative Reaction Parameters

| Parameter | Radical Thiol-Ene (UV) | Thiol-Michael Addition (Base) |

| Optimal Alkene | Unactivated (Allyl, Vinyl, Norbornene) | Electron-deficient (Acrylate, Maleimide)[5] |

| Initiator/Catalyst | DMPA (1-5 wt%) or DPAP[2] | Triethylamine (TEA) or Hexylamine (1-5 mol%) |

| Energy Source | UV Irradiation (365 nm)[4] | Ambient Thermal (Room Temperature) |

| Solvent Compatibility | DMF, THF, MeOH, Bulk (Neat) | DCM, THF, DMF (Avoid protic solvents) |

| Reaction Time | 15 - 30 minutes | 1 - 4 hours |

| Atmosphere | Degassed (N₂, Argon) | Ambient Air (No degassing required) |

Experimental Methodologies

Self-Validating System Note: Both protocols below incorporate an In-Process Quality Control (IPQC) step using Ellman’s Reagent (DTNB). A positive (yellow) result indicates unreacted thiol, while a colorless result validates complete conversion, ensuring the protocol is self-monitoring and trustworthy.

Protocol A: UV-Initiated Radical Thiol-Ene Coupling

Target: Unactivated alkenes. Mechanism: Proceeds via a highly efficient free-radical chain reaction initiated by UV light[1].

Fig 2. Catalytic cycle of the radical-mediated thiol-ene reaction.

Step-by-Step Procedure:

-

Stoichiometric Formulation: In a glass vial (transparent to 365 nm UV), dissolve 1.0 equivalent of 3-Fluoro-4-(propoxymethyl)benzenethiol and 1.05 equivalents of the unactivated alkene in anhydrous DMF to achieve a 0.5 M concentration.

-

Causality: A slight 5% excess of the alkene ensures total consumption of the odorous thiol and prevents the radical-driven oxidative dimerization into disulfides.

-

-

Initiator Addition: Add 2.2 wt% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) relative to the total monomer mass[2].

-

Degassing (Critical Step): Seal the vial with a rubber septum and sparge the solution with Argon or N₂ for 10 minutes.

-

Causality: Molecular oxygen is a potent radical scavenger. If left in solution, it forms unreactive peroxy radicals that prematurely terminate the propagation cycle, crashing your yield.

-

-

Irradiation: Place the vial under a 365 nm UV LED lamp (10-20 mW/cm²) at room temperature for 20 minutes[4].

-

In-Process Validation: Withdraw a 5 µL aliquot, dilute in 1 mL of pH 8 phosphate buffer, and add 10 µL of Ellman’s reagent. If the solution remains clear, proceed to workup.

-

Workup: Evaporate the DMF under reduced pressure. Purify the resulting thioether via flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Base-Catalyzed Thiol-Michael Addition

Target: Electron-deficient alkenes (e.g., acrylates, maleimides, vinyl sulfones)[5]. Mechanism: Nucleophilic attack of the thiolate anion on the β-carbon of the activated alkene[3].

Step-by-Step Procedure:

-

Substrate Dissolution: Dissolve 1.0 equivalent of the electron-deficient alkene and 1.0 equivalent of 3-Fluoro-4-(propoxymethyl)benzenethiol in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Catalyst Introduction: Add 0.05 equivalents (5 mol%) of Triethylamine (TEA) dropwise while stirring vigorously.

-

Causality: The low pKa of the fluorinated benzenethiol allows for the use of a mild, volatile base like TEA. Avoiding harsh nucleophiles (like primary phosphines) prevents unwanted side reactions such as alkene homopolymerization[5].

-

-

Incubation: Stir the mixture at room temperature for 1–2 hours. Note that the reaction is mildly exothermic upon initial catalyst addition.

-

In-Process Validation: Perform TLC (UV active) or the Ellman's assay to confirm the complete disappearance of the starting thiol.

-

Quenching & Workup: Wash the organic layer with 0.1 M HCl (1x) to protonate and neutralize the TEA catalyst, effectively halting the reaction. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions. Benchchem. 4

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.1

-

Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. 3

-

Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4, 1048. 6

-

MDPI Authors. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. 2

Sources

- 1. Thiol–Ene Click Chemistry (2010) | Charles E. Hoyle | 3758 Citations [scispace.com]

- 2. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 3-Fluoro-4-(propoxymethyl)benzenethiol in Drug Discovery

Introduction: Strategic Incorporation of Fluorine and Alkoxy Moieties in Drug Design

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds with specific functional groups is a cornerstone of optimizing biological activity and pharmacokinetic profiles.[1] Among the vast arsenal of chemical tools available to medicinal chemists, organofluorine compounds have gained prominence due to the unique physicochemical properties imparted by fluorine atoms.[2] The introduction of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4]